molecular formula C10H14N4O4 B457803 (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)(MORPHOLINO)METHANONE

(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)(MORPHOLINO)METHANONE

Cat. No.: B457803
M. Wt: 254.24g/mol
InChI Key: KLXCQNFVSDVLRC-UHFFFAOYSA-N
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Description

(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)(MORPHOLINO)METHANONE is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl group, a nitro group, and a morpholino group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)(MORPHOLINO)METHANONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)(MORPHOLINO)METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholino group enhances the compound’s solubility and bioavailability, facilitating its interaction with target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)(MORPHOLINO)METHANONE is unique due to the presence of both a nitro group and a morpholino group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14N4O4

Molecular Weight

254.24g/mol

IUPAC Name

(1-ethyl-4-nitropyrazol-3-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C10H14N4O4/c1-2-13-7-8(14(16)17)9(11-13)10(15)12-3-5-18-6-4-12/h7H,2-6H2,1H3

InChI Key

KLXCQNFVSDVLRC-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)N2CCOCC2)[N+](=O)[O-]

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

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